Calcium dobesilate monohydrate

Descripción general

Descripción

Calcium Dobesilate Monohydrate is a vasoprotective . It is the calcium salt of dobesilic acid and is a synthetic molecule with the ability to reduce capillary permeability in the body . It appears as a white hygroscopic powder .

Synthesis Analysis

An integrated continuous-flow synthesis of calcium dobesilate from commercially available p-chloronitrobenzene has been reported . This involves performing four reaction steps in the water-based, closed-loop recycling of aqueous sulfuric acid .Molecular Structure Analysis

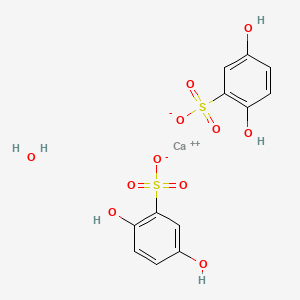

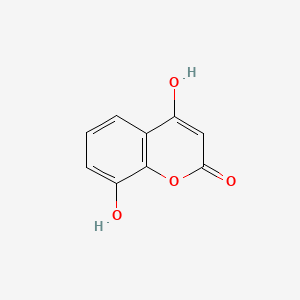

The molecular formula of this compound is C12H12CaO11S2 . The monoisotopic mass is 435.944702 Da .Chemical Reactions Analysis

The transformation relationship between the two hydrates is determined, and it is found out that the transformation from Dihydrate to Monohydrate could only happen via solution-mediated transformation in Ethanol or Isopropanol .Physical And Chemical Properties Analysis

This compound is very soluble in water and easily soluble in alcohol. It is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol .Aplicaciones Científicas De Investigación

Treatment of Diabetic Retinopathy and Chronic Venous Insufficiency : CaD is widely used in treating diabetic retinopathy and chronic venous insufficiency. A study identified a novel crystallization process for purifying CaD, which significantly reduces the content of the key impurity, hydroquinone, in the final product (X. Yao et al., 2020).

Prevention of Neurodegeneration and Vascular Leakage in Diabetes : CaD has been shown to prevent neurodegeneration and vascular leakage, two early events in the pathogenesis of diabetic retinopathy. This includes downregulating the main glutamate transporter GLAST and preventing oxidative stress and upregulation of VEGF and PKC delta-p38 MAPK pathway, thus reducing vascular leakage (Cristina Solà-Adell et al., 2017).

Impact on Blood Parameters in Diabetic Nephropathy : In patients with type 2 diabetic nephropathy, CaD treatment resulted in significant improvements in various blood parameters and a high rate of microalbuminuria normalization. This suggests therapeutic effects of CaD in type 2 diabetes with microalbuminuria (Xiaoqian Zhang, 2012).

Inhibition of Thrombus Formation : CaD, when administered intraperitoneally, inhibited thrombus formation in a time- and dose-dependent manner. Furthermore, its combination with aspirin resulted in potentiated inhibition of thrombus formation (M. Michal & N. Giessinger, 1985).

Protection Against Gentamicin-Induced Nephrotoxicity : In a study on rats, CaD showed a protective effect against gentamicin-induced nephrotoxicity, likely due to its antioxidant properties. It reduced elevated concentrations of creatinine, urea nitrogen, and fractional excretion of sodium caused by gentamicin (Mostafa Jafarey et al., 2014).

Antioxidant Effects on Human Peripheral Blood Mononuclear Cells : CaD exhibited antioxidant effects on human peripheral blood mononuclear cells, countering oxidative damages and reducing apoptosis (R. Graber et al., 2004).

Mecanismo De Acción

Target of Action

Calcium dobesilate monohydrate primarily targets the walls of small blood vessels, specifically the capillaries . It also interacts with different biochemical mediators that favor endothelial permeability .

Mode of Action

This compound works by reducing capillary permeability in the body . It achieves this by stabilizing the basement membrane through an action on the collagen chains that constitute it . Additionally, it interacts with different biochemical mediators that favor endothelial permeability . This compound also has the ability to decrease platelet aggregation .

Biochemical Pathways

This compound is involved in the MAPK and chemokine signaling pathways . It suppresses these pathways, which are key in the treatment of diabetic kidney disease . Furthermore, it has been shown to increase endothelial nitric oxide levels by enhancing the activity of nitric oxide synthase .

Pharmacokinetics

After oral administration, this compound is well absorbed from the gastrointestinal tract . Maximum plasma concentrations (Cmax) of 6-8 μg/ml are reached approximately six hours after oral administration of 500 mg, which are generally maintained for over 12 hours . In the body, the drug is poorly metabolized (less than 10%) and its binding with plasma proteins is rather low . Elimination occurs mainly through excretion from the kidneys .

Result of Action

The action of this compound results in a reduction in blood hyperviscosity . It also optimizes the microcirculatory function . Clinically, it is indicated in states of fragility and altered capillary permeability, such as diabetic retinopathy, chronic venous disease, and hemorrhoidal disease .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its solubility is affected by the solvent used. It is very soluble in water and easily soluble in alcohol, but it is practically insoluble in dichloromethane and poorly soluble in isopropyl alcohol . This can impact its bioavailability and efficacy. Furthermore, the pH of the environment can also affect its action. At a concentration of 10%, the aqueous solution of this compound has a pH of between 4.5 and 6.0 .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Calcium dobesilate monohydrate plays a significant role in biochemical reactions by reducing capillary permeability and stabilizing the basement membrane. It interacts with various biochemical mediators that favor endothelial permeability, thus optimizing microcirculatory function . The compound interacts with enzymes such as vascular endothelial growth factor (VEGF) and proteins involved in platelet aggregation, reducing serum viscosity and improving blood circulation . These interactions help in reducing blood hyperviscosity and performing anti-platelet aggregation actions .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by reducing capillary hyperpermeability and platelet aggregation, thereby improving blood supply to tissues and organs . The compound also affects cell signaling pathways, such as the VEGF/PI3K/AKT/mTOR pathway, which is crucial for cellular metabolism and gene expression . By inhibiting this pathway, this compound helps restore autophagy and reduce oxidative stress in diabetic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with heparan sulfate binding sites, which interferes with VEGF signaling . This interaction inhibits VEGF-induced endothelial cell migration, proliferation, and permeability . Additionally, this compound inhibits the phosphorylation of VEGFR-2 and suppresses the activity of VEGFR-2 mediated signaling cascades . These actions help in reducing vascular complications in diabetic conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated its ability to improve retinal microaneurysms, retinal hemorrhages, and exudates in diabetic retinopathy patients . The compound also reduces whole blood viscosity, plasma viscosity, and blood cholesterol levels, indicating its long-term benefits in vascular health . Gastrointestinal disorders such as dyspepsia, nausea, vomiting, and diarrhea have been observed during treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in diabetic mice, a daily oral treatment of 200 mg/kg for 14 days significantly decreased glial activation and apoptosis, improved electroretinogram parameters, and prevented oxidative stress . Higher doses may lead to adverse effects, and the optimal dosage needs to be determined based on the specific condition being treated .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress and autophagy. It inhibits the VEGF/PI3K/AKT/mTOR signaling pathway, which is crucial for cellular metabolism . By reducing the activation of this pathway, the compound helps restore autophagy and protect renal function in diabetic conditions . Additionally, it interacts with enzymes such as PKC delta and p38 MAPK, further contributing to its metabolic effects .

Transport and Distribution

After oral administration, this compound is well absorbed from the gastrointestinal tract, with maximum plasma concentrations reached approximately six hours post-administration . The compound is poorly metabolized in the body and has low binding with plasma proteins . It is primarily excreted through the kidneys, indicating its efficient transport and distribution within the body .

Subcellular Localization

This compound exerts its effects at the subcellular level by interacting with heparan sulfate binding sites on endothelial cells . This interaction inhibits VEGF signaling and reduces endothelial cell migration and proliferation . The compound’s ability to target specific cellular compartments and organelles is crucial for its therapeutic efficacy in treating vascular complications.

Propiedades

IUPAC Name |

calcium;2,5-dihydroxybenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQBGBMQZPWCS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12CaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117552-78-0 | |

| Record name | Calcium dobesilate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117552780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CALCIUM DOBESILATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROX9374L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the proposed mechanisms of action of calcium dobesilate monohydrate (CaD) in treating diabetic retinopathy?

A1: While the exact mechanisms are still under investigation, research suggests that CaD exerts its effects through a multifaceted approach targeting the neurovascular unit impairment associated with diabetic retinopathy. Some proposed mechanisms include:

- Neuroprotection: CaD has been shown to reduce glial activation and apoptosis in the retina of diabetic mice. [] This neuroprotective effect may be linked to its ability to downregulate endothelin-1 (ET-1) and its receptors (ETA-R and ETB-R), which are involved in both microvascular impairment and neurodegeneration. [] Furthermore, CaD appears to prevent the diabetes-induced upregulation of glutamate, a neurotransmitter known to contribute to excitotoxicity, by downregulating the glutamate transporter GLAST. []

- Vascular Protection: CaD demonstrates beneficial effects on retinal vasculature through several pathways. It reduces oxidative stress, a key driver of diabetic complications. [] Additionally, CaD downregulates vascular endothelial growth factor (VEGF) and inhibits the protein kinase C delta (PKC-delta) - p38 mitogen-activated protein kinase (MAPK) pathway, both of which contribute to vascular leakage in diabetic retinopathy. []

Q2: What is the role of endothelin-1 in diabetic retinopathy, and how does CaD modulate its effects?

A2: Endothelin-1 (ET-1) is a potent vasoconstrictor implicated in the pathogenesis of diabetic retinopathy. It contributes to both microvascular dysfunction and neurodegeneration. [] Studies demonstrate that CaD effectively prevents the diabetes-induced upregulation of ET-1 and its receptors (ETA-R and ETB-R) in the retina. [] By mitigating the overexpression of ET-1 and its downstream signaling pathways, CaD may help protect both neuronal and vascular components of the retina in diabetic conditions.

Q3: What are the structural characteristics of this compound?

A3: this compound is a calcium salt of 2,5-dihydroxybenzenesulfonic acid with one water molecule associated in the crystal structure. [] While the provided abstracts don't provide the exact molecular weight or spectroscopic data, they do mention the use of techniques like IR, 1H-NMR, 13CNMR, MS, TGA, DSC, and powder X-ray diffraction to confirm its chemical structure. []

Q4: How is this compound formulated into capsules, and what factors are considered to ensure its stability and quality?

A4: The provided research outlines a method for preparing this compound capsules. [, ] This process involves specific ratios of this compound, carboxymethyl starch sodium, magnesium stearate, and 95% ethanol. [] The manufacturing steps include sieving, drying, granulating, mixing, filling the mixture into capsules, and further quality control measures. [] These steps aim to ensure the capsules meet the required standards outlined in the China Pharmacopeia 2010, including weight difference and dissolution degree. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

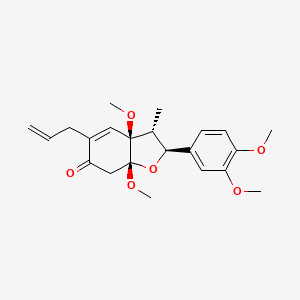

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)